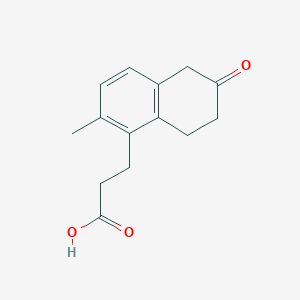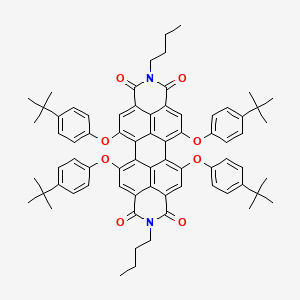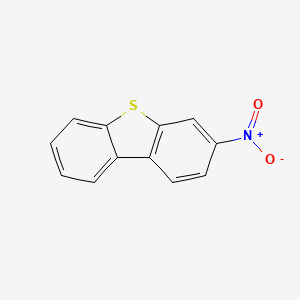![molecular formula C20H30ClN3O7 B12092257 4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amicoumacin A is a natural product belonging to the dihydroisocoumarin class of compounds. It is primarily produced by certain Gram-positive bacteria, including Bacillus and Nocardia species . Amicoumacin A exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amicoumacin A is synthesized through a nonribosomal peptide-polyketide hybrid biosynthetic pathway . The synthesis involves the formation of a dihydroisocoumarin unit linked via an amide bond to an unusual amino acid segment . The biosynthetic pathway includes several enzymatic steps, such as acetylation, which can be validated through in vitro protein biochemical studies .
Industrial Production Methods
Industrial production of Amicoumacin A typically involves the cultivation of bacteria that naturally produce the compound. For example, Bacillus subtilis can be cultured in a medium designed to mimic the amino acid content of waxmoth larval circulatory fluid, leading to the production of Amicoumacin A . The compound can then be isolated and purified using techniques such as 2D-NMR, HR-ESI-QTOF-MS, and tandem MS .
Analyse Chemischer Reaktionen
Types of Reactions
Amicoumacin A undergoes various chemical reactions, including acetylation and peptide bond formation . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving Amicoumacin A include acetyl-CoA for acetylation and various enzymes for peptide bond formation . The reactions are typically carried out at temperatures ranging from 12°C to 25°C .
Major Products Formed
The major products formed from the reactions involving Amicoumacin A include N-acetyl-amicoumacins, which lack antibacterial activity . These products can be analyzed using ribosomal structural analyses to understand their impact on the compound’s mode of action .
Wissenschaftliche Forschungsanwendungen
Amicoumacin A has a wide range of scientific research applications:
Wirkmechanismus
Amicoumacin A exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The compound binds to the ribosome near the E-site codon of mRNA, stabilizing the mRNA without clashing with it . This unique mode of translation inhibition reduces the rate of functional canonical 70S initiation complex formation and promotes the formation of erroneous 30S initiation complexes . Additionally, Amicoumacin A decreases the activity of translating ribosomes, leading to a progressive reduction in polypeptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Amicoumacin A is part of a larger group of bacterial dihydroisocoumarin natural products. Similar compounds include:
Xenocoumacin: Produced by Xenorhabdus nematophila, it shares structural similarities with Amicoumacin A but has different biological activities.
Amicoumacin A is unique due to its multifaceted mechanism of action and its ability to stabilize mRNA during translation inhibition .
Eigenschaften
IUPAC Name |
4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLXZXEGHYDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)
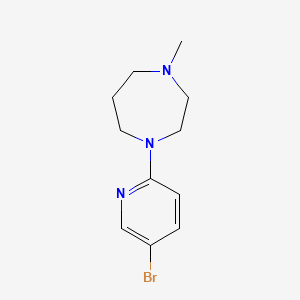

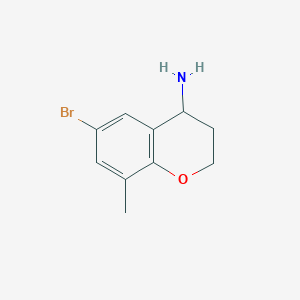
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

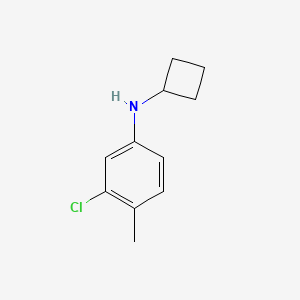
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

